Bis(dimethylamino)diphenylsilane
Overview
Description
Bis(dimethylamino)diphenylsilane is an organosilicon compound with the molecular formula C16H22N2Si. It is a versatile reagent used in various chemical reactions and industrial applications. The compound is characterized by the presence of two dimethylamino groups attached to a diphenylsilane core, making it a valuable intermediate in organic synthesis and materials science.
Mechanism of Action
Target of Action
Bis(dimethylamino)diphenylsilane is an organosilicon compound that primarily targets the formation of silicon oxide over substrates like tungsten oxide . It’s used as a precursor in atomic layer deposition (ALD) processes, which are critical for depositing highly conformal and uniform thin films for advanced semiconductor devices .
Mode of Action
The compound interacts with its targets through surface reactions. In the context of ALD, it reacts with the hydroxyl-terminated surface of the substrate, contributing to the formation of silicon oxide . The compound’s dimethylamino groups play a crucial role in these reactions, influencing the energy barriers and reaction energetics .
Biochemical Pathways
These reactions contribute to the formation of silicon oxide thin films, which are essential components in various semiconductor devices .
Pharmacokinetics
It’s important to note that the compound is sensitive to moisture and reacts rapidly with water and protic solvents . This reactivity can influence its stability and handling during industrial processes.
Result of Action
The primary result of this compound’s action is the formation of silicon oxide thin films . These films are highly conformal and uniform, making them suitable for use in advanced semiconductor devices . The quality of these films can be influenced by the specific reactions involving this compound and the conditions under which these reactions occur .
Action Environment
The action of this compound is influenced by environmental factors such as moisture and temperature . The compound is sensitive to moisture and reacts rapidly with water and protic solvents . Therefore, it must be handled and stored under conditions that minimize exposure to moisture. Additionally, the compound’s boiling point is 139°C , indicating that it can be volatile at high temperatures. This volatility can influence its behavior during processes like ALD .
Biochemical Analysis
Biochemical Properties
Bis(dimethylamino)diphenylsilane plays a significant role in biochemical reactions, particularly in the synthesis of amides from carboxylic acids and amines. It acts as a silane reagent, facilitating the formation of amide bonds under mild conditions . This compound interacts with various enzymes and proteins, including those involved in amide bond formation. The nature of these interactions is primarily catalytic, where this compound serves as a mediator to enhance the reaction efficiency .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the synthesis of polyamides, which are crucial for maintaining cellular structure and function . Additionally, this compound can modulate cell signaling pathways by interacting with specific proteins and enzymes, leading to changes in gene expression and metabolic activity .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to specific enzymes and proteins, facilitating the formation of amide bonds through a catalytic process . This compound can also inhibit or activate certain enzymes, leading to changes in gene expression and cellular function . The binding interactions of this compound with biomolecules are crucial for its biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is known for its stability under controlled conditions, but it can degrade when exposed to moisture or protic solvents . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to facilitate biochemical reactions without causing significant adverse effects . At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been identified, indicating the importance of dosage control in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to amide synthesis. It interacts with enzymes such as carboxylate reductases and amine oxidases, influencing metabolic flux and metabolite levels . The compound’s role in these pathways is essential for its biochemical activity and overall impact on cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target areas, enhancing its biochemical activity. The compound’s transport and distribution are crucial for its effectiveness in biochemical reactions and cellular processes .
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. It is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization ensures that this compound can effectively interact with its target biomolecules and exert its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(dimethylamino)diphenylsilane can be synthesized through several methods. One common approach involves the reaction of diphenyldichlorosilane with dimethylamine. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the process. The reaction can be represented as follows:
Ph2SiCl2+2NH(CH3)2→Ph2Si(N(CH3)2)2+2HCl
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency. The reaction conditions, such as temperature, pressure, and reactant concentrations, are carefully controlled to ensure optimal production.
Chemical Reactions Analysis
Types of Reactions
Bis(dimethylamino)diphenylsilane undergoes various chemical reactions, including:
Substitution Reactions: The dimethylamino groups can be replaced by other nucleophiles, such as halides or alkoxides.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: It can be reduced to form silanes with different substituents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides (e.g., HCl, HBr) and alkoxides (e.g., sodium methoxide). These reactions typically occur under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used. These reactions may require elevated temperatures.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed. These reactions are usually carried out at low temperatures.
Major Products
Substitution Reactions: Products include halogenated or alkoxylated silanes.
Oxidation Reactions: Products include silanols and siloxanes.
Reduction Reactions: Products include various substituted silanes.
Scientific Research Applications
Bis(dimethylamino)diphenylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is used in the synthesis of bioactive molecules and as a precursor for silicon-based biomaterials.
Medicine: It is explored for its potential in drug delivery systems and as a component in medical devices.
Industry: The compound is used in the production of specialty polymers, coatings, and adhesives.
Comparison with Similar Compounds
Bis(dimethylamino)diphenylsilane can be compared with other similar compounds, such as:
Diphenyldichlorosilane: Lacks the dimethylamino groups and is less reactive in substitution reactions.
Bis(trimethylsilyl)amine: Contains trimethylsilyl groups instead of dimethylamino groups, leading to different reactivity and applications.
Tetramethyldisiloxane: Contains a siloxane linkage and is used in different types of reactions and applications.
The uniqueness of this compound lies in its combination of dimethylamino groups and diphenylsilane core, which imparts distinct reactivity and versatility in various chemical processes.
Properties
IUPAC Name |
N-[dimethylamino(diphenyl)silyl]-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2Si/c1-17(2)19(18(3)4,15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTURFVPIEOKJBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061420 | |
Record name | Silanediamine, N,N,N',N'-tetramethyl-1,1-diphenyl- | |
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Molecular Weight |
270.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to yellow liquid; [Alfa Aesar MSDS] | |
Record name | Bis(dimethylamino)diphenylsilane | |
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CAS No. |
1027-62-9 | |
Record name | N,N,N′,N′-Tetramethyl-1,1-diphenylsilanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1027-62-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Silanediamine, N,N,N',N'-tetramethyl-1,1-diphenyl- | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001027629 | |
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Record name | Bis(dimethylamino)diphenylsilane | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252155 | |
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Record name | Silanediamine, N,N,N',N'-tetramethyl-1,1-diphenyl- | |
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Record name | Silanediamine, N,N,N',N'-tetramethyl-1,1-diphenyl- | |
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Record name | Bis(dimethylamino)diphenylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.581 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Feasible Synthetic Routes
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